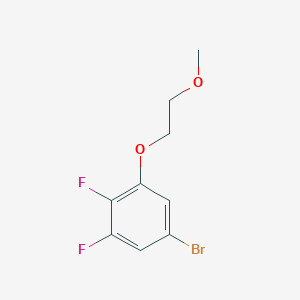

5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Description

The exact mass of the compound this compound is 265.97540 g/mol and the complexity rating of the compound is 171. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O2/c1-13-2-3-14-8-5-6(10)4-7(11)9(8)12/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDPUUILKYVKSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C(=CC(=C1)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669653 | |

| Record name | 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947534-38-5 | |

| Record name | 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: A Key Fluorinated Building Block in Modern Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and materials chemistry, fluorinated organic compounds have established themselves as indispensable tools for molecular design. The strategic incorporation of fluorine atoms and fluorine-containing moieties can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast arsenal of fluorinated building blocks, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, with the Chemical Abstracts Service (CAS) number 115467-07-7 , has emerged as a versatile and highly valuable intermediate. This technical guide provides an in-depth exploration of this compound, from its synthesis and properties to its applications in cutting-edge research and development.

It is important to note that the CAS number for the initially requested "5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene" could not be readily identified in public databases, suggesting it may be a novel or less common compound. This guide will therefore focus on the closely related and well-documented analogue, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, to provide a comprehensive and technically grounded resource.

Physicochemical Properties

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a colorless to light yellow liquid under standard conditions.[1][2] Its key physicochemical properties are summarized in the table below:

| Property | Value | Source(s) |

| CAS Number | 115467-07-7 | [2][3][4][5][6] |

| Molecular Formula | C₇H₂BrF₅O | [1][3][5] |

| Molecular Weight | 276.99 g/mol | [1][3][5] |

| Appearance | Colorless to Light yellow clear liquid | [1][7] |

| Purity | Typically ≥95% - >98.0% (by GC) | [1][3][8][9] |

| Refractive Index | ~1.43 | [2][3] |

| Specific Gravity | ~1.78 | [2][3] |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzene rings, such as 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, often involves multi-step sequences that allow for precise control over the substitution pattern. While a specific, detailed, and publicly available protocol for the synthesis of this exact molecule is not prevalent in the literature, its structure suggests a logical synthetic pathway rooted in established organic chemistry principles. A plausible synthetic route would likely involve the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction.

A general representation of such a synthetic approach is outlined below:

Caption: Plausible synthetic pathway for 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.

This proposed pathway is analogous to the synthesis of similar compounds, such as 5-bromo-1,3-dichloro-2-fluorobenzene, which is prepared from 3,5-dichloro-4-fluoroaniline via a diazotization reaction followed by treatment with cuprous bromide.[10] The electron-withdrawing nature of the fluorine and trifluoromethoxy groups on the aniline precursor would necessitate careful control of the diazotization conditions to manage the stability of the resulting diazonium salt.

Applications in Research and Development

The trifunctional nature of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, possessing a bromine atom and a uniquely substituted aromatic ring, makes it a highly versatile building block in several key areas of chemical research.

Pharmaceutical Development

This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents.[8] The trifluoromethoxy group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity, which can improve a drug's pharmacokinetic profile.[9]

A notable application is in the development of monoacylglycerol lipase (MAGL) inhibitors.[4] MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a promising therapeutic strategy for treating neuroinflammatory and neurodegenerative diseases, as well as certain types of pain. In a patent for oxazine-based MAGL inhibitors, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is cited as a starting material.[4]

Agrochemicals

Similar to its role in pharmaceuticals, this building block is also utilized in the formulation of advanced agrochemicals, such as herbicides.[8] The presence of multiple halogen atoms can contribute to the biological activity and environmental persistence of the final product.

Materials Science

The unique electronic properties imparted by the fluorine and trifluoromethoxy substituents make 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene a valuable component in the synthesis of materials with specific optical or electronic properties. For instance, it has been used in the preparation of novel liquid-crystalline compounds.[5] In this context, the bromo-functional group allows for further elaboration of the molecular structure through cross-coupling reactions.

Experimental Protocol: Miyaura Borylation

A key reaction for functionalizing 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is the Miyaura borylation, which converts the aryl bromide to a boronate ester. This intermediate can then be used in a wide range of Suzuki cross-coupling reactions to form new carbon-carbon bonds. The following protocol is adapted from a patent describing the synthesis of liquid-crystalline compounds.[5]

Objective: To synthesize 2-(3,5-difluoro-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.

Materials:

-

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (1.0 eq)

-

Bis(pinacolato)diboron (1.5 eq)

-

Potassium acetate (3.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene, bis(pinacolato)diboron, and potassium acetate.

-

Add anhydrous 1,4-dioxane to the vessel.

-

Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add distilled water and dilute the mixture with a suitable organic solvent, such as methyl tert-butyl ether (MTBE).

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase with the same organic solvent.

-

Combine the organic phases and wash with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for the Miyaura borylation of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene.

Safety and Handling

As with all laboratory chemicals, 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a strategically important fluorinated building block with broad utility in pharmaceutical, agrochemical, and materials science research. Its unique combination of reactive sites and fluorine-containing moieties allows for the synthesis of complex and high-value molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage the power of fluorine chemistry in their respective fields.

References

- WO2019180185A1 - Oxazine monoacylglycerol lipase (magl)

- US11208595B2 - Liquid-crystalline compounds - Google P

-

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene - SMU. [Link]

-

The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. [Link]

-

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene - Oakwood Chemical. [Link]

- CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google P

Sources

- 1. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene [cymitquimica.com]

- 2. labproinc.com [labproinc.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2019180185A1 - Oxazine monoacylglycerol lipase (magl) inhibitors - Google Patents [patents.google.com]

- 5. US11208595B2 - Liquid-crystalline compounds - Google Patents [patents.google.com]

- 6. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene [oakwoodchemical.com]

- 7. 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene | 115467-07-7 | TCI EUROPE N.V. [tcichemicals.com]

- 8. s3.smu.edu [s3.smu.edu]

- 9. nbinno.com [nbinno.com]

- 10. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characterization of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Abstract: This technical guide provides a comprehensive framework for the experimental determination of the core physical properties of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. This compound is a significant intermediate in modern pharmaceutical synthesis, and a precise understanding of its physicochemical characteristics is paramount for process optimization, quality control, and formulation development. This document is intended for an audience of researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to offer a detailed exposition of the methodologies required to ascertain these properties, emphasizing the scientific rationale behind each experimental step. The protocols are presented as self-validating systems, grounded in established principles of physical chemistry and analytical science.

Introduction: The Imperative of Empirical Characterization

In the rigorous and demanding field of pharmaceutical development, the adage "know your molecule" is a guiding principle. This compound is a key structural motif in the synthesis of a variety of biologically active molecules. Its physical properties—such as boiling point, density, and refractive index—are not mere data points but critical parameters that influence its reactivity, solubility, and handling characteristics. These, in turn, dictate the efficiency of synthetic routes, the feasibility of purification strategies, and the ultimate developability of a drug candidate.

A thorough literature and database search, including major chemical repositories such as PubChem and various supplier catalogs, reveals a notable absence of publicly available, experimentally determined physical property data for this compound. This underscores the critical need for robust, in-house experimental determination. This guide, therefore, serves as a detailed procedural manual for elucidating these essential properties.

Core Physical Properties: A Framework for Investigation

The following table outlines the key physical properties that are essential for a comprehensive profile of this compound. This table is presented as a template to be populated with experimentally determined values.

| Property | Determined Value | Units |

| Molecular Formula | C₉H₉BrF₂O₂ | - |

| Molecular Weight | 267.07 | g/mol |

| Boiling Point | °C at specified pressure (mmHg) | |

| Density | g/cm³ at specified temperature (°C) | |

| Refractive Index | nD at specified temperature (°C) |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the determination of the key physical properties of this compound. The rationale behind the choice of instrumentation and procedural steps is elucidated to provide a deeper understanding of the underlying scientific principles.

Determination of Boiling Point under Reduced Pressure

Given the likely high molecular weight and potential for thermal degradation, the boiling point of this compound should be determined under reduced pressure. The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1][2] Reducing the external pressure lowers the temperature required to achieve this equilibrium, thus preventing decomposition.[1][3]

Workflow for Reduced Pressure Boiling Point Determination

Caption: Workflow for determining boiling point under reduced pressure.

Expertise & Causality:

-

Boiling Chip: The addition of a boiling chip or magnetic stirrer is crucial to prevent "bumping" by providing nucleation sites for smooth boiling.

-

Reduced Pressure: For many organic compounds with high boiling points at atmospheric pressure, heating to that temperature can cause decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation without thermal breakdown.[2][3][4]

-

Thermometer Placement: The top of the thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor in equilibrium with the liquid phase.

Density Measurement via Pycnometry

Density is a fundamental intensive property, defined as mass per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.[5] It relies on accurately measuring the mass of a known volume of the liquid.

Workflow for Density Determination using a Pycnometer

Caption: Workflow for density determination using a pycnometer.

Trustworthiness & Self-Validation:

-

Temperature Control: Density is temperature-dependent. Conducting all measurements at a constant, precisely controlled temperature (using a water bath) is essential for accuracy.[6]

-

Calibration with Water: Using a well-characterized reference liquid like deionized water, for which the density at various temperatures is accurately known, allows for a precise calibration of the pycnometer's volume.[5] This internal calibration makes the method robust and self-validating.

Refractive Index Measurement with an Abbe Refractometer

The refractive index of a substance is a dimensionless number that describes how light propagates through it. It is a highly sensitive physical property that is valuable for substance identification and purity assessment. The Abbe refractometer is a common instrument for this measurement.[7][8][9]

Experimental Protocol:

-

Instrument Calibration: Turn on the refractometer and allow the prisms to reach a constant temperature (e.g., 20°C), which is often controlled by a circulating water bath. Calibrate the instrument using a standard of known refractive index, such as distilled water.

-

Sample Application: Open the prism assembly and place a few drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the boundary between the light and dark fields is sharp and centered on the crosshairs. If a colored fringe is visible, adjust the dispersion compensator until a sharp, black-and-white boundary is obtained.

-

Reading the Value: Read the refractive index value from the instrument's scale or digital display.

-

Cleaning: Thoroughly clean the prism surfaces with a soft tissue and an appropriate solvent (e.g., ethanol or isopropanol) immediately after the measurement.

Authoritative Grounding & Mechanistic Insight: The Abbe refractometer operates on the principle of measuring the critical angle of total internal reflection at the interface between the high-refractive-index prism and the sample.[9][10] By measuring this angle, the instrument can calculate the refractive index of the sample based on Snell's Law.[10]

Conclusion

References

-

Density Determination by Pycnometer. Scribd. [Link]

-

1 density determination by pycnometer. Course Hero. [Link]

-

3 DENSITY DETERMINATION BY PYCNOMETER. [Link]

-

Abbé refractometer. B-C-D. [Link]

-

3 Ways to Measure Density Know-How, Hints, and More. Scientific Laboratory Supplies. [Link]

-

Abbe refractometer. Photonics Marketplace. [Link]

-

Measure Density with a Pycnometer. YouTube. [Link]

-

Lab 2: Refractive Index and Snell's Law. [Link]

-

Micro-boiling point measurement. University of Calgary. [Link]

-

Abbe refractometer. Wikipedia. [Link]

-

How an Abbe Refractometer Works: The Principle of Critical Angle. HINOTEK. [Link]

-

14.6 Boiling Water at Reduced Pressure. Purdue University. [Link]

-

Pressure vs Temperature (boiling point). [Link]

-

Boiling Water at Reduced Pressure. Chemistry LibreTexts. [Link]

-

Boiling point. Wikipedia. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Boiling point - Wikipedia [en.wikipedia.org]

- 3. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

- 4. nwsci.com [nwsci.com]

- 5. scribd.com [scribd.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. refractometer.pl [refractometer.pl]

- 8. photonics.com [photonics.com]

- 9. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 10. hinotek.com [hinotek.com]

A Technical Guide to 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Given the absence of extensive literature on this specific molecule, this document outlines a proposed synthetic pathway, detailed experimental protocols, and expected analytical characterization based on established chemical principles and analogous transformations.

Physicochemical Properties and Molecular Structure

This compound possesses the chemical formula C₉H₉BrF₂O₂. A thorough understanding of its molecular weight and structure is fundamental for its synthesis and characterization.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For C₉H₉BrF₂O₂, the molecular weight is calculated as follows:

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 9 | 1.008 | 9.072 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Fluorine (F) | 2 | 18.998 | 37.996 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 267.069 |

The calculated molecular weight of this compound is 267.07 g/mol .

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached through a multi-step process commencing with a commercially available starting material. The key transformations involve a nucleophilic aromatic substitution to introduce a hydroxyl group, followed by a Williamson ether synthesis to append the 2-methoxyethoxy side chain.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Bromo-2,3-difluorophenol

The initial step involves the regioselective nucleophilic aromatic substitution of a fluorine atom on 1,2,3-trifluoro-5-bromobenzene with a hydroxide ion. The fluorine atom at the 2-position is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent fluorine and bromine atoms.

Experimental Protocol:

-

To a solution of 1,2,3-trifluoro-5-bromobenzene (1.0 eq) in a mixture of water and a suitable co-solvent (e.g., DMSO or dioxane) in a sealed reaction vessel, add sodium hydroxide (1.1 eq).

-

Heat the reaction mixture to 100-120 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-bromo-2,3-difluorophenol.

Step 2: Synthesis of this compound

The final step is a Williamson ether synthesis, a reliable method for the formation of ethers from an alkoxide and an alkyl halide.[1][2] The phenoxide of 5-bromo-2,3-difluorophenol is generated in situ and reacted with 1-bromo-2-methoxyethane.

Experimental Protocol:

-

To a solution of 5-bromo-2,3-difluorophenol (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 eq) as the base.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 1-bromo-2-methoxyethane (1.2 eq) to the reaction mixture.

-

Heat the reaction to 80-90 °C and monitor its progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the target compound, this compound.

Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 2-methoxyethoxy group. The aromatic protons will likely appear as complex multiplets due to proton-fluorine and proton-proton coupling. The methylene protons of the ethoxy group will appear as triplets, and the methyl protons will be a singlet.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (Br, F, O).

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms, with coupling between them and to the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include C-F stretching vibrations, C-O-C stretching for the ether linkage, and aromatic C-H and C=C stretching.

Potential Applications in Drug Development and Materials Science

Halogenated and fluorinated aromatic compounds are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3] The presence of a bromine atom in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions.[4][5]

Caption: Potential applications stemming from the reactivity of the bromo-functional group.

This reactivity allows for the introduction of a wide variety of substituents at the 5-position, enabling the synthesis of a diverse library of complex molecules for biological screening or for the development of novel functional materials with tailored electronic properties. The difluoro substitution pattern can also impart desirable properties such as increased metabolic stability and altered lipophilicity in drug candidates.

Conclusion

References

- Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and the Addition of Alcohols to Alkenes and A. [Link not available]

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link not available]

- Williamson Ether Synthesis. [Link not available]

- The Williamson Ether Synthesis. [Link not available]

- [(2-Methoxyethoxy)methyl]benzene | C10H14O2 | CID 35855. PubChem. [Link not available]

- Synthetic Advantages of Defluorinative C–F Bond Functionalization. PubMed Central. [Link not available]

- Williamson ether synthesis. Wikipedia. [Link not available]

- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link not available]

- Synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions. PubMed. [Link not available]

- Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link not available]

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. thermofishersci.in [thermofishersci.in]

1H NMR spectrum of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, a substituted aromatic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple spectral prediction to offer an in-depth exploration of the underlying physical principles that govern the spectrum's appearance. We will dissect the influence of electron-withdrawing and donating substituents on chemical shifts, the complexities of spin-spin coupling involving both protons (¹H) and fluorine (¹⁹F), and the resulting intricate splitting patterns. This guide includes a robust theoretical framework, a detailed experimental protocol for sample preparation and data acquisition, a thorough predictive analysis of the spectrum, and advanced visualizations to aid in structural confirmation.

Introduction: The Structural Significance of a Multifunctional Arene

This compound is a highly functionalized aromatic ring system. The presence of bromine, fluorine, and an ether linkage makes it a versatile building block for the synthesis of more complex molecules, particularly in drug development where fluorinated motifs are prized for their ability to modulate metabolic stability and binding affinity.

Given the complexity of this substitution pattern, unambiguous structural verification is paramount. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose. It provides precise information about the electronic environment of each proton, their spatial relationships, and the connectivity within the molecule. This guide serves to elucidate the expected ¹H NMR spectrum, providing researchers with a detailed roadmap for interpreting their experimental data and confirming the synthesis of the target compound.

Theoretical Principles: Decoding the Spectrum

The ¹H NMR spectrum of an organic molecule is defined by three key parameters for each unique proton: chemical shift (δ), integration, and multiplicity (splitting pattern). For this compound, a nuanced understanding of substituent effects and nuclear coupling is required for an accurate prediction.

Chemical Shift (δ): The Electronic Environment

The chemical shift of a proton is highly sensitive to the local electron density. Electron-withdrawing groups decrease electron density (deshielding), shifting signals downfield (higher ppm), while electron-donating groups increase electron density (shielding), shifting signals upfield (lower ppm).[1][2]

-

Substituent Effects on the Aromatic Ring: The benzene ring itself generates a powerful anisotropic magnetic field, the "ring current," which strongly deshields the attached protons, causing them to resonate in the characteristic aromatic region (typically 6.5-8.0 ppm). The chemical shifts of the two aromatic protons (H-4 and H-6) in our molecule are further modulated by the five substituents:

-

Fluorine (-F): A strongly electronegative atom, fluorine exerts a powerful electron-withdrawing inductive effect, which deshields nearby protons. However, it also has lone pairs that can be donated into the aromatic π-system (a +M mesomeric effect), which shields the ortho and para positions. The inductive effect is generally dominant for halogens.

-

Bromine (-Br): Similar to fluorine, bromine is inductively withdrawing but mesomerically donating. Its electronegativity is lower than fluorine's, so its inductive effect is weaker.[3][4][5]

-

Methoxyethoxy (-OCH₂CH₂OCH₃): The oxygen atom directly attached to the ring is strongly electron-donating through resonance (a +M effect), which significantly shields the ortho and para positions.[1]

-

Spin-Spin Coupling (J): Through-Bond Interactions

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins transmitted through the bonding electrons, resulting in the splitting of NMR signals.[6] The magnitude of the coupling constant, J, is measured in Hertz (Hz) and is independent of the external magnetic field strength. In this molecule, we must consider both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling.

-

¹H-¹H Coupling: The two aromatic protons, H-4 and H-6, are meta to each other. Meta coupling (⁴JHH) in benzene rings is typically small, on the order of 2-3 Hz.

-

¹H-¹⁹F Coupling: The ¹⁹F nucleus has a spin quantum number of I = ½, just like a proton, and is 100% abundant. Therefore, it couples strongly to nearby protons.[7] The magnitude of the coupling is dependent on the number of bonds separating the nuclei:

-

³JHF (ortho): Typically 5-10 Hz.

-

⁴JHF (meta): Typically 0-3 Hz.

-

⁵JHF (para): Typically 0-2 Hz.

-

The presence of two fluorine atoms will lead to complex splitting patterns for the aromatic protons, as each will be split by the other proton and by both non-equivalent fluorine nuclei. This often results in a "doublet of doublets of doublets" or a more complex multiplet.[8][9][10]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality ¹H NMR spectrum is critically dependent on meticulous sample preparation.[11] The following protocol provides a self-validating system for obtaining reliable and reproducible data.

Sample Preparation

-

Analyte Quantity: Weigh approximately 5-10 mg of this compound.[12][13][14] A higher concentration may be needed for less sensitive experiments like ¹³C NMR, but can cause line broadening in ¹H spectra.[12][14]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its high dissolving power for many organic compounds.[15] Its residual proton signal appears as a singlet at ~7.26 ppm, which may overlap with the aromatic region.[16] Acetone-d₆ (residual peak at ~2.05 ppm) or DMSO-d₆ (residual peak at ~2.50 ppm) are excellent alternatives to avoid this overlap.[17][18]

-

Dissolution: Place the analyte in a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[12]

-

Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial. The final solution must be completely clear and free of any solid particles.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12]

-

Referencing: Tetramethylsilane (TMS) is often added as an internal standard, with its signal defined as 0.0 ppm.[16] However, modern spectrometers can lock onto the residual solvent signal, making an internal standard unnecessary unless precise chemical shift calibration is required.[16]

-

Labeling: Clearly label the NMR tube with the sample identity.

Data Acquisition Workflow

The following diagram outlines the logical flow for setting up the NMR spectrometer to acquire a standard ¹H spectrum.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Predictive ¹H NMR Spectrum Analysis

This section provides a detailed prediction of the ¹H NMR spectrum, assigning chemical shifts, multiplicities, and coupling constants to each unique proton in the molecule.

Molecular Structure and Proton Assignment

First, we define the proton and fluorine numbering for clarity in the subsequent analysis.

Caption: Structure of this compound with proton and fluorine numbering.

Predicted Spectral Data

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

| H-6 | ~7.0 - 7.3 | ddd | ⁴J(H6-H4) ≈ 2-3; ³J(H6-F1) ≈ 8-10; ⁵J(H6-F2) ≈ 1-2 | 1H |

| H-4 | ~6.8 - 7.1 | ddd | ⁴J(H4-H6) ≈ 2-3; ³J(H4-F2) ≈ 8-10; ⁵J(H4-F1) ≈ 1-2 | 1H |

| H-a (-OCH₂-) | ~4.2 - 4.4 | t | ³J(Ha-Hb) ≈ 4-5 | 2H |

| H-b (-CH₂O-) | ~3.8 - 3.9 | t | ³J(Hb-Ha) ≈ 4-5 | 2H |

| H-c (-OCH₃) | ~3.4 - 3.5 | s | N/A | 3H |

Detailed Rationale

-

Aromatic Region (H-4, H-6):

-

The two aromatic protons are in distinct electronic environments. H-6 is flanked by an electron-withdrawing bromine and an electron-withdrawing fluorine (F-1). H-4 is positioned between the strongly electron-donating ether group and an electron-withdrawing fluorine (F-2). The powerful shielding from the ether oxygen is expected to push H-4 slightly upfield relative to H-6.

-

The splitting pattern for H-6 will be complex. It will be split into a doublet by H-4 (small ⁴JHH), then each peak of that doublet will be split into another doublet by the ortho fluorine F-1 (large ³JHF), and finally, each of those four peaks will be split into a further doublet by the para fluorine F-2 (small ⁵JHF). The result is a doublet of doublets of doublets (ddd). A similar ddd pattern is expected for H-4, arising from coupling to H-6, F-2 (ortho), and F-1 (para).

-

-

Aliphatic Region (H-a, H-b, H-c):

-

The protons of the methoxyethoxy side chain are in a more predictable environment.

-

H-a: These two protons are on a carbon attached to the phenolic oxygen, which is deshielding. They are expected to resonate around 4.2-4.4 ppm. They are coupled to the two H-b protons, resulting in a triplet (n+1 = 2+1 = 3) with a typical ³JHH of ~4-5 Hz.[19]

-

H-b: These two protons are adjacent to H-a and an ether oxygen. They will appear as a triplet around 3.8-3.9 ppm due to coupling with H-a.

-

H-c: The three protons of the terminal methyl group are not coupled to any other protons, so they will appear as a sharp singlet at approximately 3.4-3.5 ppm.[20]

-

J-Coupling Network Visualization

This diagram illustrates the key spin-spin coupling interactions that determine the multiplicity of the aromatic signals.

Caption: Diagram of ¹H-¹H and ¹H-¹⁹F coupling pathways for the aromatic protons.

Conclusion

The ¹H NMR spectrum of this compound is predicted to show five distinct signals corresponding to the five unique proton environments. The aliphatic region will display two characteristic triplets and one singlet, confirming the methoxyethoxy moiety. The aromatic region will feature two complex multiplets, likely doublets of doublets of doublets, between 6.8 and 7.3 ppm. The precise chemical shifts and the intricate splitting patterns, governed by both ¹H-¹H and significant ¹H-¹⁹F couplings, serve as a definitive fingerprint for this molecule. This guide provides the theoretical foundation and practical framework necessary for researchers to confidently acquire, interpret, and validate the structure of this important chemical intermediate.

References

- Vertex AI Search. (n.d.). Dihydrogen contacts observed by through-space indirect NMR coupling - PMC.

- Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.

- PubMed. (n.d.). Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms.

- University of Alberta. (n.d.). NMR Sample Preparation.

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- Bruker. (n.d.). Mnova Predict | Accurate Prediction.

- University of Ottawa. (n.d.). Sample preparation.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- ACD/Labs. (n.d.). Methoxy groups just stick out.

- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.

- Colorado State University. (n.d.). CASCADE.

- WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Chemistry LibreTexts. (2025, March 28). 13.7: More Complex Spin-Spin Splitting Patterns.

- YouTube. (2021, October 4). How to Interpret Splitting in the 1H NMR (O Chem).

- University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.

- PROSPRE. (n.d.). 1H NMR Predictor.

- McMurry, J. (n.d.). 13.8 More Complex Spin–Spin Splitting Patterns. In Organic Chemistry: A Tenth Edition. Cengage.

- YouTube. (2018, September 20). 15.7 Complex Splitting | NMR | Organic Chemistry.

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

- Fiveable. (n.d.). More Complex Spin–Spin Splitting Patterns | Organic Chemistry Class Notes.

- ACD/Labs. (2008, May 28). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum.

- Chemaxon. (n.d.). NMR Predictor | Chemaxon Docs.

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- ACS Publications. (n.d.). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions | The Journal of Physical Chemistry A.

- YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para).

- ACS Publications. (n.d.). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions | The Journal of Physical Chemistry A.

- Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum.

- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.

- Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

- University of Calgary. (n.d.). Ch 13 - Aromatic H.

- YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).

- Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift.

- Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes.

- Loughborough University. (2019, February 23). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4.

- ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Merck Millipore. (n.d.). NMR Solvents.

- ChemicalBook. (n.d.). 2-Methoxyethoxymethyl chloride(3970-21-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-(2-METHOXYETHOXY)ETHYL METHACRYLATE(45103-58-0) 1H NMR spectrum.

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Modgraph. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib.

- ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group...

- Modgraph. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling.

- ElectronicsAndBooks. (n.d.). Nuclear Magnetic Resonance Studies of 19F-19F Spin-Spin Coupling. 1-Substituted 4,5-Difluoro-8-methylphenanthrenes.

- Semantic Scholar. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes.

- NIH. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.

- Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. m.youtube.com [m.youtube.com]

- 3. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. [PDF] Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes | Semantic Scholar [semanticscholar.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13.8 More Complex Spin–Spin Splitting Patterns – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. youtube.com [youtube.com]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. mun.ca [mun.ca]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. NMR Solvents [merckmillipore.com]

- 16. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 17. chem.washington.edu [chem.washington.edu]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. youtube.com [youtube.com]

- 20. acdlabs.com [acdlabs.com]

A Comprehensive Technical Guide to the Predicted ¹³C NMR Spectrum of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Abstract

This technical guide provides a detailed theoretical analysis and predicted ¹³C Nuclear Magnetic Resonance (NMR) data for the novel compound 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene. In the absence of published experimental spectra for this specific molecule, this document serves as an essential reference for researchers, scientists, and drug development professionals. By leveraging established principles of NMR spectroscopy, including substituent chemical shift effects and carbon-fluorine coupling phenomena, we present a complete, predicted ¹³C NMR dataset. This guide offers an in-depth interpretation of the expected spectrum, a recommended experimental protocol for its acquisition, and the scientific rationale behind each aspect of the analysis, ensuring a high degree of scientific integrity and practical utility.

Introduction: The Need for Precise Structural Characterization

This compound represents a unique chemical scaffold, incorporating a dense array of functional groups: a heavy halogen (bromine), two fluorine atoms, and an ether linkage on a benzene core. Such poly-functionalized aromatic compounds are of significant interest in medicinal chemistry and materials science as versatile building blocks. The precise arrangement of these substituents is critical to the molecule's chemical properties and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules in solution.[1] Specifically, ¹³C NMR provides a direct map of the carbon skeleton. However, the spectrum of this particular molecule is anticipated to be complex due to the profound influence of the fluorine atoms, which couple to the carbon nuclei over one or more bonds, leading to intricate splitting patterns.[2][3] This guide aims to deconstruct this complexity, offering a predictive blueprint for the successful characterization of this and structurally related compounds.

Molecular Structure and Carbon Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, a systematic numbering of the carbon atoms is essential. The structure of this compound is presented below, with each unique carbon atom assigned a number that will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC-consistent carbon numbering.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts (δ), expected multiplicities arising from carbon-fluorine (C-F) coupling, and assignments for each carbon atom. Predictions are based on established substituent effects on benzene rings and typical values for aliphatic ethers.[4][5][6][7]

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (J_CF) |

| C1 | Ar-F | 150 - 155 | Doublet of doublets (dd) |

| C2 | Ar-F | 148 - 153 | Doublet of doublets (dd) |

| C3 | Ar-O | 140 - 145 | Doublet of doublets (dd) |

| C4 | Ar-H | 118 - 123 | Doublet of doublets (dd) |

| C5 | Ar-Br | 100 - 105 | Doublet of doublets (dd) |

| C6 | Ar-H | 110 - 115 | Doublet of doublets (dd) |

| C7 | -O-C H₂- | 70 - 75 | Singlet |

| C8 | -C H₂-O- | 68 - 72 | Singlet |

| C9 | -O-C H₃ | 58 - 62 | Singlet |

In-Depth Spectral Interpretation

The predicted spectrum is a composite of influences from each substituent. Understanding these influences is key to accurate interpretation.

Aromatic Region (100-155 ppm)

The chemical shifts of the aromatic carbons are heavily modulated by the electronic properties of the substituents. Aromatic carbons typically resonate between 120-150 ppm.[4]

-

Fluorine and Oxygen Effects: The two fluorine atoms and the oxygen of the methoxyethoxy group are highly electronegative and act as π-donors through resonance. This leads to significant deshielding (a downfield shift) for the carbons to which they are directly attached (C1, C2, and C3).[8]

-

Bromine Effect: The bromine atom exerts a strong shielding effect (an upfield shift) on the carbon it is attached to (C5), a phenomenon known as the "heavy atom effect".[1][9] This is why C5 is predicted to have the most upfield chemical shift in the aromatic region.

-

Hydrogen-bearing Carbons (C4, C6): The chemical shifts of C4 and C6 are influenced by the combined electronic effects of all substituents, resulting in shifts that are generally upfield relative to unsubstituted benzene (128.5 ppm).

The Signature of Carbon-Fluorine Coupling

A defining characteristic of the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond J-coupling between ¹³C and ¹⁹F nuclei. This coupling results in the splitting of carbon signals into multiplets.[2][3]

-

¹J_CF (One-Bond Coupling): The largest coupling will be observed for carbons directly bonded to fluorine (C1 and C2). This one-bond coupling constant is typically very large, in the range of 240-260 Hz.

-

²J_CF (Two-Bond Coupling): Carbons two bonds away from a fluorine will exhibit smaller couplings, generally between 15-25 Hz. For example, C1 will be split by the fluorine on C2, and C2 will be split by the fluorine on C1. C3 will be split by the fluorine on C2.

-

³J_CF (Three-Bond Coupling): Three-bond couplings are typically in the range of 3-10 Hz. For instance, C4 will be coupled to the fluorine on C2, and C6 will be coupled to the fluorine on C1.

-

Longer-Range Coupling: Couplings over four or more bonds (e.g., ⁴J_CF, ⁵J_CF) can also be observed, though they are often smaller (< 3 Hz) and may not be resolved.[10][11]

As a result of these overlapping couplings, each carbon in the aromatic ring is predicted to appear as a doublet of doublets (dd) or a more complex multiplet. For example, the signal for C1 will be split into a large doublet by its directly attached fluorine (¹J_CF) and each of those lines will be split into a smaller doublet by the adjacent fluorine on C2 (²J_CF).

Aliphatic Region (58-75 ppm)

The signals for the methoxyethoxy side chain are more straightforward and appear in the expected region for aliphatic ethers.[7][12]

-

C7 and C8 (-O-CH₂-CH₂-O-): These methylene carbons are bonded to oxygen, which deshields them, causing them to resonate between 68-75 ppm.

-

C9 (-O-CH₃): The terminal methyl carbon is also attached to oxygen and is expected to appear around 58-62 ppm.

Since there are no fluorine atoms on the side chain, these signals are predicted to be sharp singlets in a standard proton-decoupled ¹³C NMR experiment.

Recommended Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful consideration of the experimental parameters, particularly to manage the effects of C-F coupling and ensure adequate signal-to-noise.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Chloroform-d is a good first choice due to its excellent solubilizing properties for a wide range of organic compounds.

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) to maximize chemical shift dispersion and sensitivity.

-

Tune and match the ¹³C probe.

-

-

Data Acquisition (Proton-Decoupled ¹³C):

-

Experiment: A standard proton-decoupled ¹³C experiment with nuclear Overhauser effect (NOE) is recommended (e.g., zgpg30 on Bruker systems).

-

Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all signals are captured.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full magnetization recovery, especially for quaternary carbons.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a significant number of scans will be required. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.

-

Decoupling: Use broadband proton decoupling during acquisition to simplify the spectrum by removing ¹H-¹³C couplings.

-

-

Advanced Experiment (Optional):

-

To simplify the highly complex aromatic region, a simultaneous ¹H and ¹⁹F decoupled ¹³C NMR experiment can be performed.[3][13] This will cause all carbon signals, including those in the aromatic region, to collapse into singlets, confirming the number of unique carbon environments. This experiment requires a spectrometer equipped with a multinuclear probe and appropriate hardware.

-

Experimental Workflow Diagram

Caption: Recommended workflow for the acquisition and processing of ¹³C NMR data.

Conclusion

This guide provides a robust, theory-backed prediction of the ¹³C NMR spectrum for this compound. The key predictive features are the significant upfield shift of the bromine-bound carbon (C5) and the complex splitting patterns of all aromatic carbons due to extensive C-F coupling. The aliphatic side chain is expected to show three distinct singlets in a standard proton-decoupled experiment. By following the detailed experimental protocol provided, researchers can confidently acquire and accurately interpret the ¹³C NMR spectrum, enabling unambiguous structural verification of this and similar complex fluorinated aromatic compounds.

References

-

Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(44), 9479–9489. [Link]

-

Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link]

-

ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. ACD/Labs Blog. [Link]

-

Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Magritek Blog. [Link]

-

Gomes, J. A. N. F., & Jorge, F. E. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(3), 1533-1541. [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. ResearchGate. [Link]

-

Reddit. (2017). Carbon-fluorine spin coupling constants. r/chemistry. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. [Link]

-

University of Puget Sound. (n.d.). ¹³C NMR Chemical Shift Table. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

-

The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]

-

OpenStax. (2023). 13.11 Characteristics of ¹³C NMR Spectroscopy. Organic Chemistry. [Link]

-

Clark, J. (n.d.). interpreting c-13 nmr spectra. Chemguide. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. acdlabs.com [acdlabs.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. westmont.edu [westmont.edu]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. magritek.com [magritek.com]

An In-depth Technical Guide to 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

A Note on the Subject Compound: Direct experimental data for 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene is not extensively available in peer-reviewed literature. This guide, therefore, leverages established principles of organic chemistry and data from structurally analogous compounds to provide a comprehensive overview for research and development purposes.

Chemical Identity and Structure

This compound is a polysubstituted aromatic compound. Its structure incorporates several key functional groups that make it a potentially valuable building block in medicinal chemistry and materials science. The benzene core is substituted with a bromine atom, two fluorine atoms, and a 2-methoxyethoxy group.

-

IUPAC Name: this compound

-

CAS Number: 947534-38-5

-

Molecular Formula: C₉H₉BrF₂O₂

-

Canonical SMILES: COCCOc1cc(Br)cc(F)c1F

The strategic placement of these substituents creates a unique electronic and steric environment on the aromatic ring, influencing its reactivity and potential biological interactions. The fluorine atoms can enhance metabolic stability and binding affinity in drug candidates, while the bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. The methoxyethoxy side chain can influence solubility and offers additional points for modification.

Predicted Physicochemical Properties

The physicochemical properties of this compound are predicted based on its structure and data from similar halogenated aromatic ethers.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 267.07 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Many substituted difluorobenzenes are liquids at room temperature. |

| Boiling Point | Estimated to be >200 °C | The presence of multiple halogens and the ether linkage increases the boiling point compared to simpler difluorobenzenes. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether). | The aromatic and halogenated nature of the molecule makes it non-polar, leading to poor solubility in water but good solubility in organic solvents. |

| Stability | Stable under normal laboratory conditions. | Aromatic ethers are generally stable, though they should be stored away from strong oxidizing agents. |

Proposed Synthesis Route: Williamson Ether Synthesis

A logical and widely used method for preparing aromatic ethers is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, the proposed pathway would involve the reaction of a deprotonated 5-bromo-2,3-difluorophenol with a 2-methoxyethyl halide.

Experimental Protocol:

-

Deprotonation of the Phenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2,3-difluorophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the phenolic hydroxyl group, forming the corresponding sodium phenoxide. The reaction can be monitored by the cessation of hydrogen gas evolution.

-

Nucleophilic Substitution: To the solution of the sodium phenoxide, add 1-bromo-2-methoxyethane (or a related 2-methoxyethyl halide) dropwise.

-

Warm the reaction mixture to room temperature or gently heat to facilitate the Sₙ2 reaction. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Caption: Proposed Williamson ether synthesis workflow.

Predicted Spectroscopic Characterization

The structural features of this compound would give rise to a distinct spectroscopic signature.

¹H NMR Spectroscopy

-

Aromatic Region (6.5-8.0 ppm): Two signals corresponding to the two protons on the benzene ring are expected. Due to the substitution pattern, these protons would likely appear as complex multiplets due to coupling with each other and with the fluorine atoms.

-

Aliphatic Region (3.0-4.5 ppm): The protons of the 2-methoxyethoxy group would be visible in this region. The two methylene groups (-OCH₂CH₂OCH₃) would likely appear as two distinct triplets. The methoxy group (-OCH₃) would appear as a singlet further upfield.

¹³C NMR Spectroscopy

-

Aromatic Region (120-170 ppm): Six distinct signals for the aromatic carbons are expected. The carbons bonded to fluorine will show characteristic splitting (C-F coupling). The carbon attached to the bromine will also be shifted.

-

Aliphatic Region (50-80 ppm): Three signals corresponding to the carbons of the 2-methoxyethoxy group are anticipated.

Mass Spectrometry

-

Molecular Ion Peak: A prominent molecular ion peak (M⁺) is expected due to the stability of the aromatic ring. The presence of bromine would result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: Common fragmentation pathways for aromatic ethers include cleavage of the ether bond. Fragments corresponding to the loss of the methoxyethoxy side chain and subsequent fragmentation of the aromatic ring are likely to be observed.

Potential Applications in Research and Drug Development

Halogenated aromatic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. This compound can serve as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Lead Optimization: The compound can be used in the lead optimization phase of drug discovery. The bromine atom can be replaced with various other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to explore the structure-activity relationship (SAR) of a drug candidate.

-

Modulation of Physicochemical Properties: The difluoro substitution pattern can be used to fine-tune the electronic properties and metabolic stability of a molecule. The methoxyethoxy side chain can improve solubility and provide a handle for further derivatization.

synthesis route for 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of this compound, a valuable fluorinated aromatic building block in the fields of medicinal chemistry and materials science. The described synthetic route is a robust two-step process commencing with the regioselective bromination of 2,3-difluorophenol to yield the key intermediate, 4-Bromo-2,3-difluorophenol. This is followed by a Williamson ether synthesis to introduce the 2-methoxyethoxy side chain. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.

Introduction and Retrosynthetic Analysis

Fluorinated organic molecules are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. The title compound, this compound, incorporates several key structural features: a brominated and di-fluorinated phenyl ring, and a methoxyethoxy ether side chain. This combination makes it a versatile intermediate for further chemical elaboration.

A logical retrosynthetic analysis of the target molecule identifies the ether linkage as the most strategic point for disconnection. This bond can be readily formed through a Williamson ether synthesis, a reliable and well-established method.[1][2][3] This retrosynthetic step reveals two key precursors: the nucleophilic phenoxide derived from 4-Bromo-2,3-difluorophenol and an electrophilic 2-methoxyethyl halide. The intermediate, 4-Bromo-2,3-difluorophenol, can be synthesized from commercially available 2,3-difluorophenol via electrophilic aromatic substitution.

Retrosynthetic Pathway Diagram

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Key Intermediate: 4-Bromo-2,3-difluorophenol

The initial step in the synthesis is the regioselective bromination of 2,3-difluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The position para to the hydroxyl group is sterically most accessible and electronically favored, leading to the desired 4-bromo isomer as the major product.

Experimental Protocol: Bromination of 2,3-difluorophenol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Difluorophenol | 130.09 | 10.0 g | 76.9 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 13.7 g | 76.9 mmol |

| Acetonitrile (CH3CN) | 41.05 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2,3-difluorophenol (10.0 g, 76.9 mmol).

-

Dissolve the starting material in 200 mL of acetonitrile.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add N-Bromosuccinimide (13.7 g, 76.9 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-Bromo-2,3-difluorophenol as a solid. The expected yield is typically in the range of 70-85%.

Williamson Ether Synthesis of the Final Product

The final step is the formation of the ether linkage via a Williamson ether synthesis. This reaction proceeds through an S_N2 mechanism, where the phenoxide, generated in situ by a base, acts as a nucleophile and attacks the primary alkyl halide, 1-bromo-2-methoxyethane.[1][2] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is recommended as it effectively solvates the cation of the base, thereby enhancing the nucleophilicity of the phenoxide anion.[3]

Mechanism of Williamson Ether Synthesis

Caption: General mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2,3-difluorophenol | 208.99 | 10.0 g | 47.8 mmol |

| 1-Bromo-2-methoxyethane | 138.99 | 7.3 g (5.2 mL) | 52.6 mmol |

| Potassium Carbonate (K2CO3) | 138.21 | 9.9 g | 71.7 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - |

Procedure:

-

To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add 4-Bromo-2,3-difluorophenol (10.0 g, 47.8 mmol) and potassium carbonate (9.9 g, 71.7 mmol).

-

Add 150 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-bromo-2-methoxyethane (7.3 g, 52.6 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting phenol.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude oil by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a pure liquid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the 2-methoxyethoxy side chain.

-

¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, with characteristic C-F couplings, and the aliphatic carbons of the ether side chain.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C9H9BrF2O2, along with the characteristic isotopic pattern for a bromine-containing compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkages, C-F bonds, and the aromatic ring.

Conclusion

The synthetic route detailed in this guide, employing a regioselective bromination followed by a Williamson ether synthesis, provides a reliable and efficient method for the preparation of this compound. The protocols are based on well-established chemical principles and are designed to be readily implemented in a standard organic synthesis laboratory. This guide serves as a valuable resource for researchers requiring access to this and structurally related fluorinated building blocks for applications in drug discovery and materials science.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

-

PrepChem.com. Synthesis of 4-bromo-2,6-difluorophenol. Available at: [Link]

-

Khan Academy. Williamson ether synthesis. Available at: [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. (2018). YouTube. Available at: [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. Available at: [Link]

-

PubChem. 4-Bromo-2,3-difluorophenol. National Center for Biotechnology Information. Available at: [Link]

Sources

5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene safety and handling

An In-depth Technical Guide to the Safe Handling of 5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene

Introduction and Hazard Identification

This compound is a halogenated aromatic ether. Such compounds are common intermediates in pharmaceutical and agrochemical research, valued for the unique reactivity conferred by their substituents.[1][2][3] The combination of a brominated and difluorinated benzene ring with a methoxyethoxy side chain suggests a profile of potential hazards that must be managed with stringent safety protocols.

Due to the absence of specific toxicological data, a conservative approach to hazard assessment is mandatory. The chemical, physical, and toxicological properties have not been thoroughly investigated.[4] Based on analogous compounds, we can anticipate the primary hazards.

Anticipated GHS Classification (Based on Analogs):

| Hazard Class | Hazard Category | Anticipated Hazard Statement | Source Analogy |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [4][5][6] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [4][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4][5][6] |

| Acute Toxicity (Oral, Inhalation) | Category 4 (Assumed) | H302: Harmful if swallowed; H332: Harmful if inhaled | [7][8] |

| Combustibility | Category 4 | H227: Combustible liquid | [9][10] |

The presence of fluorine atoms can significantly alter the biological properties of aromatic molecules, sometimes leading to increased toxicity compared to their non-fluorinated counterparts.[11][12] Furthermore, halogenated ethers as a class can pose risks, and some have been used as anesthetics, indicating potential central nervous system effects.[13]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks of exposure, a multi-layered approach combining engineering controls and personal protective equipment is essential. All operations involving this compound should be conducted with the utmost care.[7]

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified and operational chemical fume hood to prevent inhalation of vapors.[14]

-

Ventilation: Ensure the laboratory is well-ventilated to minimize background concentrations of any fugitive emissions.[5]

-

Safety Stations: An operational safety shower and eyewash station must be immediately accessible in the work area.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable.[7] The following table summarizes the required PPE.

| Body Part | Required PPE | Rationale and Best Practices |

| Eyes/Face | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[7][15] |

| Skin/Body | A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or splash risks, a chemically resistant apron is recommended.[14][15] | Prevents skin contact which can lead to irritation or burns. Clothing should be made of cotton or other low-static materials.[16] |

| Hands | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®). Double-gloving is recommended. | Prevents skin absorption. Gloves must be inspected before use and changed immediately if contamination is suspected. Nitrile gloves may have a limited breakthrough time; consult manufacturer data.[7][17] |

| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be required if work outside a fume hood is unavoidable or in case of a large spill.[7] | Minimizes inhalation of vapors. Proper fit-testing is required for respirator use. |